molecular formula C7H15Cl2N3 B3101291 2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride CAS No. 1390654-14-4

2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride

Cat. No. B3101291
CAS RN: 1390654-14-4
M. Wt: 212.12
InChI Key: FFFLQSZQZXGUAY-UHFFFAOYSA-N
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Description

The compound “2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C7H15Cl2N3 . It is a solid substance . The compound is part of a class of organic compounds known as imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of “2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound has a molecular weight of 198.09 and 212.120 Da .


Physical And Chemical Properties Analysis

The compound “2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride” is a solid substance . It has a molecular weight of 198.09 and 212.120 Da . The compound’s empirical formula is C7H15Cl2N3 .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

The derivatives of 1, 3-diazole show different biological activities such as antibacterial and antimycobacterial activities . For example, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide has been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .

Anti-inflammatory and Antitumor Activities

Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . This makes them valuable in the development of new drugs for the treatment of various inflammatory diseases and cancers.

Antidiabetic and Anti-allergic Activities

Imidazole derivatives have been reported to show antidiabetic and anti-allergic activities . This suggests potential applications in the treatment of diabetes and various allergic reactions.

Antipyretic and Antiviral Activities

Imidazole derivatives are known to exhibit antipyretic (fever-reducing) and antiviral activities . This makes them useful in the treatment of fevers and viral infections.

Antioxidant, Anti-amoebic, and Antihelmintic Activities

Imidazole derivatives have been reported to show antioxidant, anti-amoebic, and antihelmintic activities . This suggests potential applications in the treatment of oxidative stress-related conditions, amoebic infections, and helminthic (worm) infections.

properties

IUPAC Name

2-(4,5-dimethylimidazol-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6-7(2)10(4-3-8)5-9-6;;/h5H,3-4,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFLQSZQZXGUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CCN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride
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2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride
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2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride
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2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride

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